molecular formula C7H7Cl3N2O2 B8752595 (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride

(2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride

Cat. No. B8752595
M. Wt: 257.5 g/mol
InChI Key: LBCBXBVKVWSESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194420B1

Procedure details

As shown below in the Examples, a preferred process is set forth for making 2-amino-5,6-dichloro-3,4-dihydroquinazoline from commercially available starting materials. In one process 1,2,3-trichlorobenzene is used as the starting material and is nitrated using, for example, nitric/sulfuric acids to form 1,2,3-trichloro-4-nitrobenzene. This compound is then reacted with a cyanating agent such as CuCN to form 2,3-dichloro-6-nitrobenzonitrile. The nitrile is then reacted under reducing conditions using for example B2H6 to form 2,3-dichloro-6-nitrobenzylamine HCl which is then reduced and reacted with CNX to form the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]#[N:5].[H]1[BH2][H][BH2]1>>[ClH:1].[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[CH2:4][NH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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